molecular formula C12H12BrNS B13257999 2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline

2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline

Cat. No.: B13257999
M. Wt: 282.20 g/mol
InChI Key: KUZWUUXOFCCJPM-UHFFFAOYSA-N
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Description

2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12BrNS. It is a brominated aniline derivative, featuring a bromine atom attached to the benzene ring and a thiophene ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves the bromination of aniline derivatives followed by the introduction of the thiophene moiety. One common method involves the reaction of 2-bromoaniline with 5-methylthiophene-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would be determined through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline is unique due to the presence of both a bromine atom and a thiophene ring, which can impart distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

2-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline

InChI

InChI=1S/C12H12BrNS/c1-9-6-7-10(15-9)8-14-12-5-3-2-4-11(12)13/h2-7,14H,8H2,1H3

InChI Key

KUZWUUXOFCCJPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2=CC=CC=C2Br

Origin of Product

United States

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